molecular formula C16H21N5O3S B6052512 1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No.: B6052512
M. Wt: 363.4 g/mol
InChI Key: BVUOKFVYHQYMOS-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPS and has a molecular formula of C16H20N4O3S.

Mechanism of Action

The mechanism of action of DMAPS is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. DMAPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
DMAPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMAPS can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that DMAPS can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPS is its versatility in various fields of research. It can be used as a tool to study protein-ligand interactions, enzyme inhibition, and as a precursor for the synthesis of functional materials. However, the limitations of DMAPS include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of DMAPS. One potential direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a tool for the study of epigenetic regulation and gene expression. Additionally, the development of new synthesis methods and modifications to improve the solubility and toxicity of DMAPS could open up new avenues for its use in various fields of research.
Conclusion
In conclusion, 1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a versatile compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of DMAPS could lead to the development of new therapies and materials.

Synthesis Methods

DMAPS can be synthesized through a multi-step process involving the reaction of proline with pyrazole, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through crystallization and purification. The synthesis method of DMAPS has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DMAPS has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMAPS has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, DMAPS has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, DMAPS has been utilized as a precursor for the synthesis of various functional materials.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-19(2)25(23,24)21-11-4-8-15(21)16(22)18-13-6-3-7-14(12-13)20-10-5-9-17-20/h3,5-7,9-10,12,15H,4,8,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUOKFVYHQYMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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